Phoratoxon sulfoxide

Vue d'ensemble

Description

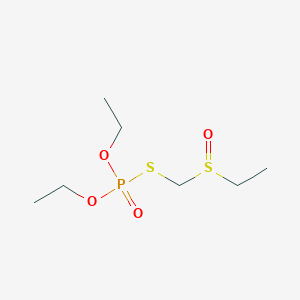

Phoratoxon sulfoxide is an organophosphorus compound with the molecular formula C7H17O4PS2. It is a metabolite of phorate, a highly toxic organophosphate insecticide. This compound is known for its potent inhibitory effects on acetylcholinesterase, an enzyme crucial for nerve function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Phoratoxon sulfoxide is typically synthesized through the oxidation of phorate. The oxidation process involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the sulfoxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters ensures efficient conversion of phorate to this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Phoratoxon sulfoxide undergoes various chemical reactions, including:

Oxidation: Further oxidation of this compound can lead to the formation of phoratoxon sulfone.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, peracids.

Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed:

Phoratoxon sulfone: Formed through oxidation.

Diethyl phosphorothioate: Formed through hydrolysis.

Applications De Recherche Scientifique

Phoratoxon sulfoxide has several applications in scientific research:

Biochemistry: Used to study the inhibition of acetylcholinesterase and its effects on nerve function.

Toxicology: Employed in research to understand the toxic effects of organophosphorus compounds and their metabolites.

Environmental Science: Investigated for its role in the degradation of phorate in soil and its impact on the ecosystem

Mécanisme D'action

Phoratoxon sulfoxide exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The inhibition leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission, which can cause paralysis and other neurotoxic effects. The molecular target is the active site of acetylcholinesterase, where this compound binds and prevents the enzyme from functioning .

Comparaison Avec Des Composés Similaires

Phoratoxon: Another metabolite of phorate, similar in structure but without the sulfoxide group.

Phoratoxon sulfone: A further oxidized form of phoratoxon sulfoxide.

Phorate: The parent compound from which this compound is derived

Uniqueness: this compound is unique due to its specific inhibitory action on acetylcholinesterase and its role as an intermediate in the degradation pathway of phorate. Its formation and further oxidation to phoratoxon sulfone highlight its importance in understanding the environmental fate and toxicological impact of organophosphorus insecticides .

Activité Biologique

Phoratoxon sulfoxide is a significant metabolite of the organophosphate pesticide phorate, known for its potent biological activity and toxicity. This article delves into the biological effects, metabolic pathways, and toxicological implications of this compound, supported by various studies and data.

This compound is characterized by its chemical formula and is recognized for its role as an anticholinesterase agent. Its structure allows it to inhibit the enzyme acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which can cause neurotoxic effects.

Metabolism and Biotransformation

This compound is primarily formed through the oxidation of phorate. The metabolic pathway involves:

- Hydrolysis : Phorate undergoes hydrolysis to form various metabolites, including phoratoxon and this compound.

- Oxidation : The sulfur moiety in phorate is oxidized to form sulfoxides and sulfones.

Studies indicate that after administration of radiolabeled phorate to rats, approximately 77% of the administered dose is recovered in urine within 24 hours, with nonphosphorylated metabolites dominating the excretion profile .

Anticholinesterase Activity

The anticholinesterase activity of this compound has been documented in several studies. A comparative analysis of anticholinesterase potency among various metabolites is presented in Table 1:

| Compound | Anticholinesterase Activity (p/50) |

|---|---|

| Phorate | 3.17 |

| Phorate Sulfoxide | 3.35 |

| Phorate Sulfone | 5.00 |

| Phoratoxon | 5.87 |

| This compound | 6.76 |

| Phoratoxon Sulfone | 7.02 |

This table illustrates that this compound exhibits significant anticholinesterase activity, indicating its potential neurotoxic effects at relatively low concentrations .

Toxicological Studies

Case Study: Rat Model

In a study involving rats, dietary exposure to phorate sulfoxide at levels above 0.32 ppm resulted in significant depression of cholinesterase activity in plasma and erythrocytes over a 90-day period. At higher doses (2.0 ppm), there was a notable decrease in brain cholinesterase activity .

Case Study: Dog Model

Another study assessed the effects of phorate on dogs, where doses of 0.01 mg/kg/day resulted in decreased plasma and erythrocyte cholinesterase activity. No adverse effects were noted at lower doses (1.0 ppm) over six weeks .

Environmental Impact

This compound's persistence in the environment raises concerns regarding its accumulation and impact on non-target organisms. Studies have shown that it can translocate within plants, affecting food safety due to pesticide residues .

Propriétés

IUPAC Name |

1-[ethoxy(ethylsulfinylmethylsulfanyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O4PS2/c1-4-10-12(8,11-5-2)13-7-14(9)6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRHKXGEYNVPDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCS(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O4PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042284 | |

| Record name | Phorate oxon sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2588-05-8 | |

| Record name | Phorate oxon sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2588-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phoratoxon sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002588058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phorate oxon sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHORATOXON SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4VV582486 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the environmental fate of phorate and its metabolites in agricultural settings?

A1: Phorate, when applied to crops like corn and bermudagrass, undergoes degradation and forms several metabolites, including phoratoxon sulfoxide. [, ] In a study on corn and grass, total residues of phorate and its metabolites, including this compound, decreased to less than 1.0 ppm within 14 days in corn and 21 days in grass. [] This suggests that this compound, along with other phorate metabolites, persists in the environment for a certain period after application.

Q2: How can phorate and its metabolites be detected and quantified in complex matrices?

A2: Gas chromatography (GC) has been successfully employed for the analysis of phorate and its metabolites in soil and vegetables. [] A method utilizing a mixed-phase GC column demonstrated effective separation of phorate and four of its metabolites, including this compound. [] This method exhibited high sensitivity, detecting as little as 0.05 to 1.05 ng of the compounds, and achieved good recovery rates from fortified samples. []

Q3: What is the toxicological significance of phorate and its metabolites?

A3: Phorate and its metabolites exert their toxicity primarily through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function. [] Research on chickens revealed that phorate and its metabolites, including this compound, exhibit varying degrees of AChE inhibition potency. [] While the acute oral LD50 of phorate itself was determined to be 1.02 mg/kg in chickens, the LD50 values for its metabolites, including this compound, were significantly higher. [] This suggests that while this compound retains some AChE inhibitory activity, it is less toxic than the parent compound, phorate.

Q4: Are there more recent advancements in detecting phorate and its metabolites in food products?

A4: Yes, a recent study developed a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method combined with ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for the simultaneous quantification of phorate and its metabolites, including this compound, in porcine and chicken muscles and table eggs. [] This method proved to be highly sensitive and accurate, offering a valuable tool for monitoring these compounds in food products and ensuring consumer safety. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.